5-bromo-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide
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Overview
Description
5-bromo-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide is a complex organic compound that features a bromine atom, a pyrazole ring, a pyridine ring, and a nicotinamide moiety
Mechanism of Action
Target of Action
Similar compounds with a pyrazole core have been found to target various enzymes and receptors, contributing to their diverse pharmacological effects .
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, leading to their diverse pharmacological effects .
Pharmacokinetics
Similar compounds have been found to have various pharmacokinetic properties, influencing their bioavailability .
Result of Action
Similar compounds have been found to have various effects at the molecular and cellular level, contributing to their diverse pharmacological effects .
Action Environment
The action of similar compounds can be influenced by various environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide typically involves multi-step organic reactionsThe final step often involves the formation of the nicotinamide moiety under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or to convert the compound into a more reduced form.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted nicotinamide derivatives .
Scientific Research Applications
5-bromo-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar Compounds
3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid: This compound shares structural similarities with 5-bromo-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide and is used as an intermediate in the synthesis of insecticides.
Nicotinamide derivatives: Various nicotinamide derivatives are studied for their biological activities and therapeutic potential.
Uniqueness
Its structure allows for diverse chemical modifications, making it a versatile compound for research and development .
Properties
IUPAC Name |
5-bromo-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN5O/c1-22-10-14(8-21-22)12-2-11(4-18-6-12)5-20-16(23)13-3-15(17)9-19-7-13/h2-4,6-10H,5H2,1H3,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQJZVAWALKZBOE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C3=CC(=CN=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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